

Kinase Selectivity Profiling of CRT0105446: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0105446 is a potent, small-molecule inhibitor of LIM domain kinase 1 (LIMK1) and LIMK2. This document provides a comprehensive technical overview of its kinase selectivity profile, mechanism of action, and the experimental methodologies used for its characterization. The data presented herein is primarily derived from the foundational study by Mardilovich et al. (2015) in Oncotarget, which first described this compound.

Introduction

The actin and microtubule cytoskeletons are critical for numerous cellular processes, including proliferation, migration, and invasion, making them attractive targets for cancer therapy. LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor cofilin.[1][2] Emerging evidence also points to a role for LIM kinases in regulating microtubule stability.[2][3] CRT0105446 was developed as a potent inhibitor of both LIMK1 and LIMK2, with the aim of disrupting these cytoskeletal dynamics in cancer cells.

Mechanism of Action

CRT0105446 exerts its biological effects through the direct inhibition of LIMK1 and LIMK2. This inhibition prevents the phosphorylation of cofilin, leading to an increase in active,



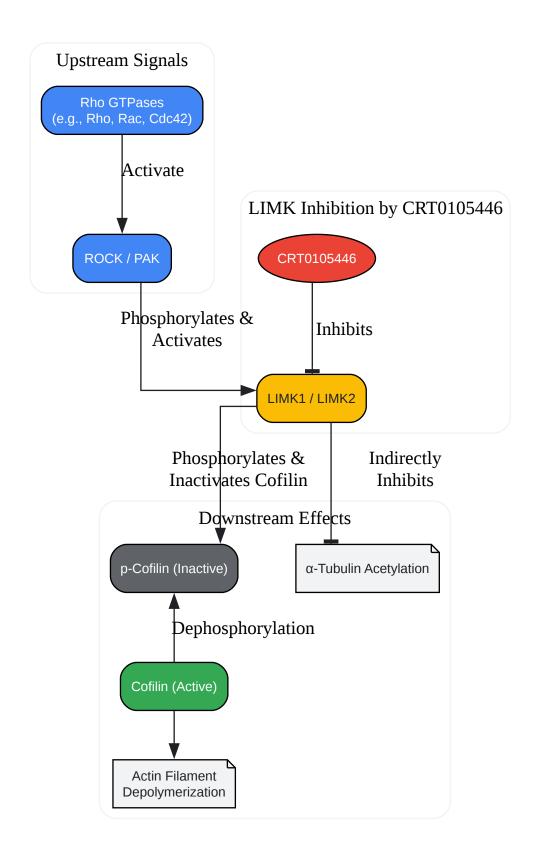




dephosphorylated cofilin. Active cofilin promotes the depolymerization of actin filaments, thereby altering the actin cytoskeleton. Additionally, inhibition of LIMK by CRT0105446 has been shown to increase the acetylation of α -tubulin, a post-translational modification associated with increased microtubule stability.[1][4] This dual activity on both the actin and microtubule networks underlies its anti-proliferative effects.

Below is a diagram illustrating the signaling pathway affected by CRT0105446.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Targeting ROCK/LIMK/cofilin signaling pathway in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Kinase Selectivity Profiling of CRT0105446: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398419#kinase-selectivity-profiling-of-crt-0105446]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com